![molecular formula C18H20N2O3 B2943760 4-methyl-N-(2-{[(4-methylbenzoyl)amino]oxy}ethyl)benzenecarboxamide CAS No. 343373-21-7](/img/structure/B2943760.png)
4-methyl-N-(2-{[(4-methylbenzoyl)amino]oxy}ethyl)benzenecarboxamide
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Overview
Description
4-methyl-N-(2-{[(4-methylbenzoyl)amino]oxy}ethyl)benzenecarboxamide is a chemical compound with the molecular formula C18H20N2O3 . It is a versatile compound with potential applications in scientific research.
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring substituted with a methyl group and a carboxamide group. The carboxamide group is further substituted with an ethyl group, which is attached to an amino group via an ether linkage .Physical And Chemical Properties Analysis
This compound has a molar mass of 312.36 . Other physical and chemical properties such as melting point, boiling point, and density can be found on chemical databases .Scientific Research Applications
Organic Synthesis
This compound serves as a precursor in organic synthesis, particularly in the formation of complex molecules through benzylic functionalization. The benzylic position is a key site for reactions such as free radical bromination and nucleophilic substitution, which are fundamental in constructing carbon-carbon and carbon-heteroatom bonds .
Mechanism of Action
The mechanism of action of this compound is not specified in the search results. It’s possible that the compound’s activity depends on its specific application in scientific research.
properties
IUPAC Name |
4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-13-3-7-15(8-4-13)17(21)19-11-12-23-20-18(22)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMTZNVIDRYIYKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCONC(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322152 |
Source
|
Record name | 4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID50085808 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide | |
CAS RN |
343373-21-7 |
Source
|
Record name | 4-methyl-N-[2-[(4-methylbenzoyl)amino]oxyethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001322152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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